N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine
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Overview
Description
N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Chlorophenyl Intermediate: The reaction of 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl methoxy.
Methoxyphenyl Intermediate: The methoxylation of 3-hydroxybenzaldehyde using dimethyl sulfate in the presence of a base to yield 3-methoxybenzaldehyde.
Coupling Reaction: The coupling of the chlorophenyl and methoxyphenyl intermediates using a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites in proteins. This binding can inhibit or modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
- 2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Uniqueness
N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20ClN5O2 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C18H20ClN5O2/c1-3-24-22-18(21-23-24)20-11-14-5-4-6-16(25-2)17(14)26-12-13-7-9-15(19)10-8-13/h4-10H,3,11-12H2,1-2H3,(H,20,22) |
InChI Key |
UBAJUMKDTUUKTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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